molecular formula C14H30N2O2 B12688024 N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide CAS No. 94031-04-6

N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide

Cat. No.: B12688024
CAS No.: 94031-04-6
M. Wt: 258.40 g/mol
InChI Key: LITDDDQAHMTDLU-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide is an organic compound with the molecular formula C14H30N2O2 It is a derivative of octanamide, featuring a hydroxyethyl group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide typically involves the reaction of octanoyl chloride with N-(2-hydroxyethyl)ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dimethyloctanamide.

    Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dimethyloctylamine.

    Substitution: Formation of substituted amides or amines depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

94031-04-6

Molecular Formula

C14H30N2O2

Molecular Weight

258.40 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]-N,2-dimethyloctanamide

InChI

InChI=1S/C14H30N2O2/c1-4-5-6-7-8-13(2)14(18)16(3)11-9-15-10-12-17/h13,15,17H,4-12H2,1-3H3

InChI Key

LITDDDQAHMTDLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(=O)N(C)CCNCCO

Origin of Product

United States

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